
5alpha-Cholestane-3alpha,7alpha,25-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5alpha-Cholestane-3alpha,7alpha,25-triol is a cholestanoid.
化学反応の分析
Enzymatic Hydroxylation and Side-Chain Modifications
5β-Cholestane-3α,7α,25-triol serves as a critical intermediate in bile acid biosynthesis. Key enzymatic reactions include:
-
Mitochondrial 26-Hydroxylation :
In human liver mitochondria, this compound undergoes stereospecific hydroxylation at C-26 to form 5β-cholestane-3α,7α,26-triol (25R and 25S diastereomers). The mitochondrial system predominantly produces the 25R -configured diastereomer .-
Reaction:
5 Cholestane 3 7 25 triolCYP27A126 hydroxylase mitochondria 5 Cholestane 3 7 26 triol 25R
-
-
Microsomal 25-Hydroxylation :
Liver microsomes catalyze hydroxylation at C-25, yielding 5β-cholestane-3α,7α,25,26-tetrol . This pathway accounts for 6.4% of total hydroxylations in microsomes, with both 25R and 25S configurations formed .
Enzyme System | Site of Hydroxylation | Major Product(s) | Diastereomer Ratio (25R:25S) |
---|---|---|---|
Mitochondria (CYP27A1) | C-26 | 5β-Cholestane-3α,7α,26-triol | 4.2% : 1.6% |
Microsomes | C-25 | 5β-Cholestane-3α,7α,25,26-tetrol | 25R and 25S configurations |
Inhibitory Effects on Hydroxylation
5β-Cholestane-3α,7α,25-triol modulates enzymatic activity in steroid metabolism:
-
Cytochrome P450 Inhibition :
It competitively inhibits mitochondrial CYP27A1-mediated 26-hydroxylation, reducing the synthesis of downstream bile acids like chenodeoxycholic acid .
Comparative Analysis with Structural Analogs
The compound’s reactivity differs from related cholestane derivatives:
Compound | Hydroxylation Sites | Key Reactivity Differences |
---|---|---|
5β-Cholestane-3α,7α-diol | C-3α, C-7α | Lacks C-25 hydroxylation, limiting side-chain modifications |
5β-Cholestane-3α,7α,12α-triol | C-3α, C-7α, C-12α | Preferentially hydroxylated at C-12 in microsomes |
5β-Cholestane-3α,7α,24-triol | C-3α, C-7α, C-24 | Forms via Δ²⁴ intermediate hydroboration |
Research Implications
特性
CAS番号 |
61088-54-8 |
---|---|
分子式 |
C27H48O3 |
分子量 |
420.7 g/mol |
IUPAC名 |
(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
InChI |
InChI=1S/C27H48O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h17-24,28-30H,6-16H2,1-5H3/t17-,18-,19-,20-,21+,22+,23-,24+,26+,27-/m1/s1 |
InChIキー |
UROPIWALBBMYRP-CEIFOQQWSA-N |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
異性体SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
正規SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
同義語 |
5alpha-cholestane-3alpha,7alpha,25-triol 5beta-cholestane-3beta,7alpha,25-triol C-3,7,25-T cholestane-3,7,25-triol cholestane-3,7,25-triol, (3alpha,5beta,7alpha)-isome |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。